4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H17F3N4O4S and its molecular weight is 430.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications
Research by Hamprecht et al. (1999) on new fluoro intermediates for herbicidal sulfonylureas highlights the preparation of new pyrimidine and triazine intermediates, including 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine, demonstrating selective herbicidal properties in cotton and wheat when combined with specific moieties. This study suggests potential agricultural applications of compounds related to the one , especially in selective post-emergence herbicide formulations (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Anti-inflammatory and Analgesic Properties
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. These compounds, including those incorporating pyrimidine moieties, exhibit cyclooxygenase-2 inhibitory activities, indicating their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Applications
A study by Mallesha et al. (2012) on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines reveals that certain compounds exhibited significant activity, marking them as potential candidates for further anticancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
A2B Adenosine Receptor Antagonism
Esteve et al. (2006) identified a new series of compounds as potent A2B adenosine receptor antagonists, demonstrating significant binding affinities. These findings suggest potential applications in developing treatments for conditions mediated by the A2B adenosine receptor, such as inflammatory and cardiovascular diseases (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).
Pharmacologically Active Compounds
Zhukovskaya et al. (2017) explored the synthesis of dialkylaminobenzimidazoles, demonstrating a range of activities including antiarrhythmic, antiaggregation, and antiserotonin activities. This research underlines the versatility of nitrogen-sulfur heterocycles in designing pharmacologically active compounds, suggesting the potential utility of related compounds in pharmaceutical applications (Zhukovskaya, Anisimova, Spasov, Yakovlev, Gurova, Kucheryavenko, Salaznikova, Kuznetsova, Mal’tsev, Brigadirova, Morkovina, Solov’eva, Gurova, & Reznikov, 2017).
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4S/c18-17(19,20)15-10-16(22-11-21-15)23-3-5-24(6-4-23)29(25,26)12-1-2-13-14(9-12)28-8-7-27-13/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRPYPXOKADFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.